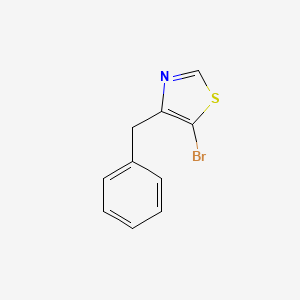

4-benzyl-5-bromo-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-benzyl-5-bromo-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNS/c11-10-9(12-7-13-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBQHLUCZCUWLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(SC=N2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Benzyl 5 Bromo 1,3 Thiazole

Strategies for 1,3-Thiazole Ring Formation

The formation of the 1,3-thiazole ring is the foundational step in the synthesis of the target compound. Various methods have been established, ranging from classical name reactions to modern, efficiency-focused approaches.

Hantzsch Thiazole (B1198619) Synthesis and its Modern Adaptations

The Hantzsch thiazole synthesis, first described in 1887, remains the most fundamental and widely utilized method for constructing the thiazole ring. synarchive.comnih.gov The classical reaction involves the cyclocondensation of an α-haloketone with a thioamide. synarchive.comyoutube.com The mechanism begins with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction. youtube.com Subsequent tautomerization and intramolecular cyclization, followed by dehydration, yield the final thiazole product. youtube.com

While effective, the traditional Hantzsch synthesis can suffer from harsh conditions and the use of toxic reagents. bepls.comnih.gov Modern adaptations have focused on mitigating these drawbacks and expanding the reaction's scope. These innovations include:

Modified Dehydration Conditions: The Holzapfel-Meyers-Nicolaou modification is a notable advancement, particularly for preserving stereochemistry in chiral substrates. researchgate.net This procedure involves the formation of a hydroxythiazoline intermediate under basic conditions, which is then gently dehydrated using reagents like trifluoroacetic anhydride (B1165640) (TFAA) and pyridine, thus avoiding epimerization. researchgate.net

Alternative Reagents: To avoid the direct use of toxic α-haloketones, alternative protocols have been developed. These methods utilize precursors such as α-tosyloxy ketones or generate the halo-reagent in situ. scribd.com

Catalyst-Assisted Synthesis: The use of heterogeneous and reusable catalysts, such as silica-supported tungstosilicic acid, has been shown to improve reaction efficiency and facilitate product purification. bepls.comnih.gov

| Hantzsch Synthesis Variation | Key Reagents | Primary Advantage | Reference |

| Classical Hantzsch | α-haloketone, Thioamide | Widely applicable, foundational method | synarchive.com, nih.gov |

| Holzapfel-Meyers-Nicolaou | Thioamide, α-haloketone, Base, TFAA | Stereoselective, reduces epimerization | researchgate.net |

| Catalytic Hantzsch | α-haloketone, Thiourea, Aldehyde, SiW.SiO₂ | Green methodology, reusable catalyst | nih.gov |

One-Pot and Multicomponent Reaction Approaches in 1,3-Thiazole Synthesis

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have become powerful strategies for thiazole synthesis. nih.gov These reactions combine three or more starting materials in a single reaction vessel to form the product, which incorporates substantial portions of all reactants. researchgate.netacs.org

An efficient one-pot, three-component synthesis of substituted Hantzsch thiazole derivatives has been developed using 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes. nih.gov This reaction proceeds in the presence of a reusable silica-supported catalyst under either conventional heating or ultrasonic irradiation, affording the target thiazoles in high yields. nih.gov Such MCRs offer significant advantages by minimizing intermediate isolation steps, saving time, and reducing solvent usage. bepls.comacs.org Chemoenzymatic one-pot MCRs have also been developed, using enzymes like trypsin to catalyze the reaction under mild conditions, further expanding the toolkit for sustainable thiazole synthesis. nih.gov

Environmentally Benign Synthetic Protocols

Growing emphasis on green chemistry has spurred the development of environmentally friendly methods for thiazole synthesis. nih.gov These protocols aim to minimize environmental impact by using non-toxic catalysts, renewable starting materials, and mild reaction conditions. nih.gov

Key green strategies include:

Microwave and Ultrasound Irradiation: These techniques significantly reduce reaction times and often improve yields compared to conventional heating. bepls.comfigshare.com For instance, the synthesis of hydrazinyl thiazoles has been achieved in seconds under solvent-free microwave irradiation. bepls.com

Green Solvents: The replacement of hazardous organic solvents with environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DES) is a core principle. bepls.com Reactions performed in water not only reduce environmental impact but can also simplify product work-up. bepls.comnih.gov

Reusable Catalysts: The use of solid-supported, recyclable catalysts, such as silica-coated magnetite nanoparticles or tungstosilicic acid on silica, aligns with green chemistry principles by reducing waste and catalyst leaching. bepls.comnih.gov

Regioselective Introduction of the 4-Benzyl Moiety

Achieving the specific 4-benzyl-5-bromo substitution pattern requires precise control over the placement of the benzyl (B1604629) group on the thiazole ring. This is a significant challenge, as standard Hantzsch synthesis with asymmetric ketones can lead to a mixture of regioisomers.

Precursor Synthesis Strategies for 4-Benzyl Substitution (e.g., N,N-diethylbenzylamidine)

To ensure the unambiguous placement of the benzyl group at the C4 position, precursor-directed strategies are employed. A highly effective method involves the use of N,N-diethylbenzylamidine as a key starting material. tandfonline.com

The synthetic route proceeds as follows:

Adduct Formation: N,N-diethylbenzylamidine is first reacted with an appropriate isothiocyanate. This reaction forms a stable adduct that serves as the thioamide equivalent for the subsequent cyclization. tandfonline.com

Cyclization: The resulting adduct is then treated with an α-haloketone. This step initiates the Hantzsch-type cyclization, where the pre-formed structure dictates that the benzyl group from the amidine precursor will be locked into the C4 position of the newly formed thiazole ring. tandfonline.com

To obtain the final target, 4-benzyl-5-bromo-1,3-thiazole, this strategy would be coupled with a brominating agent or, more directly, by using a 5-bromo-substituted α-haloketone in the cyclization step. This precursor-based approach provides excellent regiochemical control, which is often difficult to achieve through other methods. tandfonline.com

Challenges and Innovations in 4-Benzyl Group Incorporation

The primary challenge in synthesizing 4-benzyl substituted thiazoles is controlling the regioselectivity. A standard Hantzsch reaction between a thioamide and an unsymmetrical α-haloketone like 1-bromo-3-phenyl-2-propanone (B41926) could theoretically yield both 4-benzyl and 5-benzyl thiazole isomers, leading to difficult separation processes and reduced yields of the desired product.

The key innovation to overcome this challenge is the development of linear, multi-step synthetic sequences that build the substitution pattern in a controlled manner, as exemplified by the N,N-diethylbenzylamidine method. tandfonline.com This approach effectively circumvents the regioselectivity problem by pre-installing the benzyl group on a precursor that dictates its final position in the heterocyclic ring. This represents a shift from a convergent cyclization of symmetric fragments to a more controlled, stepwise construction that guarantees the desired isomer. Further innovations lie in optimizing the reaction conditions for each step to maximize yields and minimize side products, contributing to a more robust and scalable synthesis.

Selective Bromination at the 5-Position of the Thiazole Ring

The introduction of a bromine atom at the C-5 position of the 4-benzyl-1,3-thiazole precursor is a critical transformation that relies on the principles of electrophilic aromatic substitution. The inherent electronic properties of the thiazole ring dictate the regiochemical outcome of this reaction.

Reagents and Reaction Conditions for C-5 Bromination

The selective bromination of electron-rich heterocyclic systems like thiazoles is frequently accomplished using N-Bromosuccinimide (NBS). wikipedia.org NBS serves as a reliable and more manageable source of electrophilic bromine compared to elemental bromine (Br₂), minimizing the formation of polybrominated byproducts. masterorganicchemistry.com The reaction conditions can be fine-tuned to optimize the yield and selectivity of the desired 5-bromo product.

Several methodologies have been developed for this transformation. For the bromination of electron-rich aromatic compounds and heterocycles, polar aprotic solvents such as N,N-dimethylformamide (DMF) are often employed to facilitate the reaction, leading to high levels of regioselectivity. wikipedia.org Alternative approaches have explored the use of visible-light mediation, which can promote the reaction under aqueous and catalyst-free conditions, aligning with green chemistry principles. rsc.org

The choice of solvent and reaction temperature is crucial for controlling the reaction rate and preventing potential side reactions. Mild conditions are generally preferred to maintain the integrity of the thiazole ring and the benzyl substituent.

| Brominating Agent | Solvent | Conditions | Key Features |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | Room Temperature | High para-selectivity in aromatic systems; suitable for electron-rich heterocycles. wikipedia.org |

| N-Bromosuccinimide (NBS) | Carbon Tetrachloride (CCl₄) | Reflux with radical initiator (e.g., AIBN) | Primarily used for allylic/benzylic bromination (Wohl-Ziegler reaction), not direct ring bromination. wikipedia.org |

| N-Bromosuccinimide (NBS) | Aqueous Media | Visible-light irradiation | Green, catalyst-free method for generating α-bromoketones in situ. rsc.org |

Control of Regioselectivity in Halogenation Reactions

The regioselectivity of electrophilic substitution on the thiazole ring is governed by the electron density distribution within the heterocycle. The C-5 position is the most electron-rich carbon atom and, therefore, the most susceptible to attack by electrophiles like the bromonium ion (Br⁺) generated from NBS. The presence of the benzyl group at the C-4 position does not electronically override this inherent preference, thus directing bromination almost exclusively to the C-5 position.

Studies on substituted thiazoles confirm this trend. For instance, in 2,4-disubstituted thiazoles, functionalization via electrophilic attack consistently occurs at the C-5 position. Conversely, metalation and subsequent cross-coupling reactions often target the more electron-deficient C-2 position, highlighting the distinct electronic nature of the different carbons within the ring. thieme-connect.comresearchgate.net The benzyl group at C-4 is considered a non-interfering substituent in the context of electrophilic halogenation at C-5, ensuring a predictable and high-yielding reaction outcome.

Sequential and Convergent Synthesis Pathways to 4-Benzyl-5-Bromo-1,3-Thiazole

The construction of the 4-benzyl-5-bromo-1,3-thiazole framework can be approached through two primary strategies: a sequential pathway, where the thiazole ring is first formed and then brominated, and a convergent pathway, where brominated precursors are used to build the final molecule in a single cyclization step.

A cornerstone of many thiazole syntheses is the Hantzsch thiazole synthesis, which typically involves the condensation of an α-haloketone with a thioamide. nih.govresearchgate.netnih.gov This versatile reaction can be adapted for both sequential and convergent approaches.

Sequential Pathway:

The most straightforward sequential route involves a two-step process:

Hantzsch Synthesis of 4-Benzyl-1,3-thiazole: This step involves the reaction of an appropriate α-haloketone, such as 1-chloro-3-phenylpropan-2-one, with a simple thioamide like thioformamide (B92385). The cyclocondensation reaction directly yields the 4-benzyl-1,3-thiazole core.

Selective Bromination: The synthesized 4-benzyl-1,3-thiazole is then subjected to selective bromination at the C-5 position using reagents and conditions described in section 2.3, such as NBS in DMF, to yield the final product, 4-benzyl-5-bromo-1,3-thiazole.

Convergent Pathway:

A convergent strategy aims to construct the target molecule with the bromine atom already in place, thus reducing the number of synthetic steps. This can be achieved by modifying the Hantzsch synthesis:

Hantzsch Synthesis with a Brominated Precursor: In this approach, a brominated α-haloketone is used as a key building block. For example, the reaction of 2,3-dibromo-3-phenylpropanoic acid derivatives or a related α,α'-dihaloketone with thioformamide could theoretically lead to the direct formation of the 4-benzyl-5-bromo-1,3-thiazole ring system in a single cyclization step. This method relies on the differential reactivity of the halogen atoms in the precursor to ensure the correct bond formation and regiochemical outcome.

| Pathway | Step 1 | Step 2 | Advantage |

|---|---|---|---|

| Sequential | Hantzsch synthesis of 4-benzyl-1,3-thiazole | Selective C-5 bromination with NBS | Reliable and predictable; uses readily available starting materials. |

| Convergent | Hantzsch synthesis using a pre-brominated α-haloketone and thioformamide | N/A | More atom-economical and potentially shorter overall synthesis. |

Mechanistic Insights and Reaction Dynamics in 1,3 Thiazole Synthesis

Elucidation of Reaction Mechanisms for 1,3-Thiazole Formation

The classical Hantzsch thiazole (B1198619) synthesis is a prominent method for forming the 1,3-thiazole ring. This reaction typically involves the condensation of an α-haloketone with a thioamide. The mechanism is thought to proceed through an initial S-alkylation of the thioamide by the α-haloketone, forming an S-alkylated intermediate. This is followed by a base-catalyzed ring-closure to yield the 1,3-thiazole. rsc.org

For the specific synthesis of 4-benzyl substituted 1,3-thiazoles, a common strategy involves reacting different isothiocyanates with N,N-diethylbenzylamidine to form adducts. These adducts are then reacted with various alpha-haloketones to produce the target molecules. tandfonline.comtandfonline.com

Another approach involves a modified Gewald reaction, where nitriles react with an aldehyde precursor. The substitution on the α-carbon of the nitrile determines whether a thiazole or a thiophene (B33073) is formed. Specifically, substrates with an α-methine adjacent to the nitrile group yield the corresponding 2-substituted thiazole. beilstein-journals.orgnih.gov This method offers a pathway to 2-substituted thiazoles which can be further functionalized.

The formation of thiazole derivatives can also be achieved through multicomponent reactions. For instance, a three-component reaction of enaminoesters, fluorodibromoiamides/ester, and sulfur can provide thiazoles via cleavage of C-F bonds and formation of new C-S, C-N, and N-S bonds. organic-chemistry.org

A plausible reaction mechanism for the formation of certain thiazole derivatives involves the initial activation of a carboxylic acid with thionyl chloride to form an acid chloride. This is followed by β-elimination and deprotonation to yield an enamine intermediate, which then reacts with another equivalent of thionyl chloride. nih.gov

The table below summarizes various synthetic routes to 1,3-thiazole derivatives.

| Starting Materials | Reagents | Key Intermediate | Product Type |

| α-Haloketones and Thioamides | Base | S-alkylated thioamide | Substituted 1,3-thiazoles |

| Isothiocyanates and N,N-diethylbenzylamidine | α-Haloketones | Adduct | 4-Benzyl-1,3-thiazole derivatives |

| Nitriles and Aldehyde precursor | Base | Enamine | 2-Substituted thiazoles |

| Enaminoesters, Fluorodibromoiamides/ester, and Sulfur | - | - | Thiazoles and Isothiazoles |

| N-Substituted α-amino acids | Thionyl chloride, DBU | Acid chloride, Enamine | 2,5-Disubstituted thiazoles |

Kinetic and Thermodynamic Aspects of Substitution Reactions on the Thiazole Core

The reactivity of the 1,3-thiazole ring is influenced by the electron distribution within the heterocycle. The C5 position is generally the most susceptible to electrophilic substitution, while the C2 position is prone to deprotonation by strong bases. wikipedia.orgpharmaguideline.com

Kinetic studies on the formation of thiazoles, such as the cyclization reaction between thioamides and α-halo carbonyl compounds, have been conducted to understand the reaction rates and mechanisms. For example, the kinetics of thiazole formation using 3-chloroacetylacetone and substituted thioureas have been investigated using pH metric studies. dntb.gov.ua The effect of temperature on the reaction rate has also been studied, providing insights into the thermodynamic parameters of the reaction. dntb.gov.ua

Thermodynamic studies on thiazole derivatives, such as determining the enthalpies of formation in the gaseous phase, help in assessing their relative stability. researchgate.net These studies often combine experimental techniques like calorimetry with computational calculations to provide a comprehensive understanding of the energetic properties of these compounds. researchgate.net

The table below outlines the general reactivity of the 1,3-thiazole core.

| Position | Reactivity | Type of Reaction |

| C2 | Prone to deprotonation | Nucleophilic substitution (after deprotonation) |

| C4 | Relatively neutral | - |

| C5 | Electron-rich | Electrophilic substitution |

| N3 | Basic | Protonation, N-alkylation |

Role of Catalysis in Direct and Indirect Functionalization of 1,3-Thiazoles

Catalysis plays a significant role in the synthesis and functionalization of 1,3-thiazoles, enabling milder reaction conditions and improving yields and selectivity. tandfonline.com

Homogeneous and Heterogeneous Catalysis in Thiazole Synthesis: Various catalysts have been employed in the synthesis of the thiazole ring. These include:

Metal catalysts: Copper(I) has been used to catalyze three-component reactions for the synthesis of functionalized thiazoles. rsc.orgdntb.gov.ua Nickel catalysts, in combination with a dual-base system, have been effective for the C2 functionalization of thiazoles. nih.gov

Nanoparticle catalysts: Nanorod zinc oxide (ZnO) and nano-Fe2O3 have been utilized as catalysts in solvent-free multicomponent reactions to produce 1,3-thiazoles. rsc.org

Organocatalysts: DABCO (1,4-diazabicyclo[2.2.2]octane) has been used as a green catalyst for the synthesis of thiazole derivatives. researchgate.net

Catalysis in Functionalization Reactions: Palladium-catalyzed cross-coupling reactions are instrumental in the C-H arylation of thiazoles. wikipedia.org For instance, the N-oxide of thiazole can direct the arylation to the C2-position under mild conditions. wikipedia.org Iron-catalyzed coupling of thiazoles with alkenes in the presence of a silane (B1218182) can lead to alkylation products. nih.gov

The following table provides examples of catalysts used in 1,3-thiazole synthesis and functionalization.

| Catalyst | Reaction Type | Role of Catalyst |

| Copper(I) | Three-component reaction | Promotes cyclization |

| Nickel(II) with DalPhos ligands | C2-H Arylation | Enables C-H activation |

| Nanorod ZnO | Multicomponent reaction | Facilitates reaction under solvent-free conditions |

| Nano-Fe2O3 | Multicomponent reaction | Acts as an efficient and recyclable catalyst |

| DABCO | Green synthesis | Promotes reaction under environmentally friendly conditions |

| Palladium complexes | C-H Arylation | Catalyzes cross-coupling reactions |

| Iron complexes | Alkylation | Facilitates radical-based alkylation |

Computational Approaches to Reaction Pathway Analysis

Computational chemistry provides powerful tools to investigate the mechanisms, kinetics, and thermodynamics of chemical reactions involved in 1,3-thiazole synthesis. Density Functional Theory (DFT) is a commonly used method for these studies. nih.gov

Mechanism Elucidation: Computational studies can help to elucidate reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. For example, DFT calculations have been used to rationalize the regioselectivity observed in the formation of 5-arylimino-1,3,4-thiadiazole derivatives. researchgate.net The calculations can help determine the most likely reaction mechanism by comparing the energy barriers of different possible pathways. beilstein-journals.org

Predicting Reactivity and Stability: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can provide insights into the chemical stability and reactivity of thiazole derivatives. nih.govnih.gov The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

Spectroscopic Analysis: Computational methods are also used to predict spectroscopic properties, such as NMR chemical shifts and UV-Vis absorption spectra. mdpi.com Time-dependent DFT (TD-DFT) calculations can be used to assign experimental electronic absorption bands. mdpi.com These predictions can aid in the structural characterization of newly synthesized compounds. nih.govmdpi.com

The table below lists some applications of computational chemistry in the study of 1,3-thiazoles.

| Computational Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Geometry optimization, Reaction pathway analysis | Optimized molecular structures, Energies of intermediates and transition states, Reaction mechanisms |

| Time-Dependent DFT (TD-DFT) | UV-Vis spectra prediction | Electronic transition energies and oscillator strengths |

| HOMO-LUMO analysis | Reactivity and stability prediction | Chemical reactivity, Kinetic stability |

| NMR calculations | NMR spectra prediction | 1H and 13C chemical shifts |

Chemical Reactivity and Derivatization Potential of 4 Benzyl 5 Bromo 1,3 Thiazole

Reactivity Profile of the 1,3-Thiazole Core

The 1,3-thiazole ring is an aromatic heterocycle containing both sulfur and nitrogen, which dictates its electronic properties and reactivity. nih.govrsc.org The presence of the electronegative nitrogen atom and the polarizable sulfur atom results in a unique electron distribution within the ring, influencing its susceptibility to both electrophilic and nucleophilic attacks. pharmaguideline.comchemicalbook.com

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The thiazole (B1198619) ring is generally less reactive towards electrophilic aromatic substitution than other five-membered heterocycles like thiophene (B33073), but more reactive than pyridine. slideshare.net The regioselectivity of these reactions is well-defined. Computational studies and experimental evidence have established that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic attack. pharmaguideline.comchemicalbook.comwikipedia.orgresearchgate.net This is attributed to the delocalization of a lone pair of electrons from the sulfur atom. chemicalbook.com

In the case of 4-benzyl-5-bromo-1,3-thiazole, the C5 position is already occupied by a bromine atom. Consequently, any further electrophilic substitution would be directed to other available positions, primarily C2 or C4, although such reactions are generally less favorable and may require harsh conditions. pharmaguideline.com The presence of the benzyl (B1604629) group at C4 may offer some activation, but the deactivating effect of the bromo group at C5 and the inherent electronic nature of the thiazole ring make further electrophilic substitution challenging.

Common electrophilic substitution reactions on thiazoles include:

Halogenation: Direct halogenation of thiazole typically occurs at the C5 position. pharmaguideline.com

Nitration: This reaction requires vigorous conditions, such as a mixture of concentrated nitric and sulfuric acids. slideshare.net

Sulfonation: Sulfonation of the thiazole ring also necessitates harsh reaction conditions. pharmaguideline.com

Nucleophilic Reactions and Ring Transformations

The electron distribution in the thiazole ring renders the C2 position the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.comchemicalbook.comwikipedia.orgresearchgate.netactachemscand.org The proton at the C2 position is acidic and can be removed by strong bases like organolithium compounds, generating a nucleophilic C2-lithiated species that can react with various electrophiles. pharmaguideline.comwikipedia.org

For 4-benzyl-5-bromo-1,3-thiazole, deprotonation at the C2 position would create a powerful intermediate for introducing a wide range of functional groups. Halogen atoms at any position on the thiazole ring (C2, C4, or C5) can be displaced by strong nucleophiles. pharmaguideline.com

Ring transformation reactions of thiazoles are also known, though they often require high temperatures. For instance, Diels-Alder reactions with alkynes can lead to the formation of pyridines after the extrusion of sulfur. wikipedia.org

Transformations Involving the 5-Bromo Substituent

The bromine atom at the C5 position of 4-benzyl-5-bromo-1,3-thiazole is a key handle for introducing molecular diversity through various synthetic transformations, most notably through transition metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Advanced Functionalization

The C-Br bond at the 5-position is amenable to forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-thiazole with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govrsc.org This methodology is highly versatile and tolerates a broad range of functional groups. For instance, Suzuki-Miyaura coupling has been successfully applied to various bromo-heterocycles to synthesize complex molecules. nih.govresearchgate.netresearchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, such as 5-bromothiazole. nrochemistry.comorganic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. nrochemistry.comorganic-chemistry.org Copper-free Sonogashira protocols have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.orgnih.gov The reactivity of the halide in Sonogashira coupling generally follows the order I > Br > Cl. nrochemistry.com

The table below summarizes typical conditions for these cross-coupling reactions on related bromo-heterocyclic systems.

| Coupling Reaction | Aryl Halide | Coupling Partner | Catalyst/Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 2'-Bromo-2-aryl benzothiazole | Arylboronic acid | Pd2(dba)3, Na2CO3, Dioxane/H2O, reflux | Good to excellent | nih.gov |

| Suzuki-Miyaura | 3,5-Dichloro-1,2,4-thiadiazole | Arylboronic acid | Pd(PPh3)4, Na2CO3, Toluene (B28343), reflux | Up to 95% | nih.gov |

| Sonogashira | Aryl bromide | Terminal alkyne | Pd(PPh3)2Cl2, CuI, Diisopropylamine, THF, rt | High | nrochemistry.com |

| Sonogashira (Copper-free) | 1-Bromo-3,5-dimethoxybenzene | 3-Ethynylpyridine | [DTBNpP]Pd(crotyl)Cl, TMP, DMSO, rt | Up to 97% | nih.gov |

| Sonogashira | 5-Bromoindole | Phenylacetylene | Pd catalyst, various conditions | Variable | researchgate.net |

Nucleophilic Displacement Reactions of Bromine

While less common than cross-coupling reactions for aryl bromides, direct nucleophilic aromatic substitution (SNAr) of the bromine atom on the thiazole ring is possible, particularly if the ring is activated by electron-withdrawing groups or under specific reaction conditions. Halogen atoms at the C5 position of the thiazole ring can be displaced by strong nucleophiles. pharmaguideline.com For such reactions to proceed, either a potent nucleophile or activation of the thiazole ring is generally required. pharmaguideline.com

Reactivity of the 4-Benzyl Group

The benzyl group at the C4 position also presents opportunities for functionalization, primarily at the benzylic carbon (the carbon atom directly attached to the thiazole ring). The C-H bonds at this benzylic position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical, cation, or anion by the adjacent aromatic phenyl ring. youtube.commasterorganicchemistry.com

This enhanced reactivity allows for selective transformations at the benzylic position:

Free-Radical Bromination: The benzylic position can be selectively brominated using reagents like N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or peroxides). youtube.com This introduces a bromine atom that can subsequently be displaced by various nucleophiles.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions, can oxidize the entire alkyl side chain of an alkylbenzene to a carboxylic acid, provided there is at least one benzylic hydrogen. youtube.commasterorganicchemistry.comlibretexts.org Milder oxidation methods can convert the benzylic methylene (B1212753) group into a carbonyl group, forming a ketone. nih.gov The presence of the thiazole ring might influence the outcome of these oxidation reactions. nih.gov For the oxidation to occur, the presence of at least one benzylic C-H bond is essential. youtube.com

The functionalization of the benzylic C-H bond is a significant area of research, offering pathways to elaborate the structure of 4-benzyl-5-bromo-1,3-thiazole without altering the core heterocyclic system. nih.govwisc.eduacs.org

Advanced Characterization Techniques for 1,3 Thiazole Structures

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-benzyl-5-bromo-1,3-thiazole by providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: In the proton NMR spectrum, the benzylic protons (CH2) would likely appear as a singlet in the range of δ 4.0-4.5 ppm. The protons of the phenyl group would resonate in the aromatic region, typically between δ 7.2 and 7.5 ppm. The single proton on the thiazole (B1198619) ring at the C2 position is expected to appear as a singlet further downfield. For analogous compounds, such as ethyl 4-benzyl-5-(4-chlorobenzoyl)-1,3-thiazol-2-ylcarbamate, the benzylic protons appear at δ 3.82 ppm. tandfonline.com

13C NMR: The carbon-13 NMR spectrum would provide information on all the carbon atoms in the molecule. The benzylic carbon would be expected in the aliphatic region, while the carbons of the phenyl and thiazole rings would appear in the aromatic region (typically δ 110-160 ppm). In related thiazole structures, the thiazole ring carbons exhibit characteristic shifts that are influenced by the substituents. acs.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-benzyl-5-bromo-1,3-thiazole is expected to show characteristic absorption bands for the various bonds present. For instance, C-H stretching vibrations of the aromatic benzyl (B1604629) group would appear around 3000-3100 cm-1. The C=N stretching of the thiazole ring would likely be observed in the region of 1600-1650 cm-1. Furthermore, the C-S stretching vibration, characteristic of the thiazole ring, would be expected at lower wavenumbers. In similar 4-benzyl-1,3-thiazole derivatives, N-H stretching, C-H stretching of the CH2 group, and C=O stretching have been identified, providing a reference for the expected spectral regions. tandfonline.com

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of 4-benzyl-5-bromo-1,3-thiazole, the molecular ion peak [M]+ would be expected, showing a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in approximately a 1:1 ratio). Fragmentation patterns would likely involve the cleavage of the benzyl group, leading to the formation of a stable tropylium (B1234903) cation (m/z 91), and fragmentation of the thiazole ring. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. researchgate.net

| Technique | Observed Feature | Expected Region/Value (for 4-benzyl-5-bromo-1,3-thiazole and its analogs) |

|---|---|---|

| ¹H NMR | Benzylic Protons (-CH₂) | δ 3.8 - 4.5 ppm (singlet) tandfonline.com |

| Aromatic Protons (Phenyl) | δ 7.2 - 7.5 ppm (multiplet) tandfonline.com | |

| Thiazole Proton (C2-H) | Downfield singlet | |

| ¹³C NMR | Benzylic Carbon (-CH₂) | Aliphatic region |

| Aromatic & Thiazole Carbons | δ 110 - 160 ppm acs.org | |

| IR Spectroscopy | Aromatic C-H Stretch | ~3000-3100 cm⁻¹ tandfonline.com |

| Thiazole C=N Stretch | ~1600-1650 cm⁻¹ tandfonline.com | |

| C-S Stretch | Lower wavenumber region | |

| Mass Spectrometry | Molecular Ion Peak [M]⁺ | Isotopic pattern for Bromine (¹⁹Br/⁸¹Br) researchgate.net |

| Major Fragment | Tropylium ion (m/z 91) |

| Parameter | Information Obtained | Significance |

|---|---|---|

| Unit Cell Dimensions | a, b, c, α, β, γ | Defines the size and shape of the repeating unit in the crystal. |

| Space Group | Symmetry of the crystal lattice | Describes the arrangement of molecules in the crystal. |

| Atomic Coordinates | x, y, z for each atom | Provides the precise 3D position of every atom in the molecule. |

| Bond Lengths & Angles | Precise geometric parameters | Confirms connectivity and reveals details of molecular geometry. mdpi.com |

| Intermolecular Interactions | Hydrogen bonds, π-stacking, etc. | Explains the packing of molecules in the solid state. nih.gov |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation, purification, and assessment of the purity of synthesized compounds like 4-benzyl-5-bromo-1,3-thiazole.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the product. In the synthesis of 4-benzyl-1,3-thiazole derivatives, TLC has been used to monitor the reaction progress using a mobile phase of toluene (B28343) and ethyl acetate. tandfonline.comtandfonline.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of chromatographic conditions.

Liquid Chromatography (LC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. researchgate.net For 4-benzyl-5-bromo-1,3-thiazole, a reversed-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. Liquid chromatography coupled with mass spectrometry (LC-MS) can provide both separation and mass information, further confirming the identity of the compound. tandfonline.com

| Technique | Application | Typical Conditions for Thiazole Derivatives | Information Obtained |

|---|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring, preliminary purity check | Silica gel plate; Mobile phase: Toluene:Ethyl Acetate (e.g., 7:3) tandfonline.comtandfonline.com | Retention Factor (Rf) value, number of components |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification | Reversed-phase column (e.g., C18); Mobile phase: Acetonitrile/Water gradient researchgate.net | Retention time, peak area (purity), quantification |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification | Couples HPLC separation with mass analysis tandfonline.com | Retention time and mass-to-charge ratio of each component |

Theoretical and Computational Investigations of 4 Benzyl 5 Bromo 1,3 Thiazole

Quantum Chemical Studies on Electronic Structure and Aromaticity

Quantum chemical studies are fundamental to elucidating the electronic landscape of 4-benzyl-5-bromo-1,3-thiazole. These calculations, typically performed using Density Functional Theory (DFT), offer a lens into the distribution of electrons within the molecule, which dictates many of its chemical and physical properties.

The electronic structure of the thiazole (B1198619) ring is of particular interest. Thiazoles are aromatic heterocycles, and their aromaticity is a key feature influencing their stability and reactivity. wikipedia.org The presence of the electron-withdrawing bromine atom at the C5 position and the benzyl (B1604629) group at the C4 position is expected to modulate the electron density of the thiazole ring. Calculations of aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS), can quantify the degree of aromatic character. It is anticipated that despite the substitutions, the thiazole ring in 4-benzyl-5-bromo-1,3-thiazole retains significant aromaticity.

Frontier Molecular Orbital (FMO) theory is another critical component of these studies. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are pivotal in determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For substituted thiazoles, the HOMO is typically distributed over the thiazole ring and the benzyl moiety, while the LUMO may be more localized, influenced by the electron-withdrawing nature of the bromine atom. researchgate.netnih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution and are invaluable for predicting sites of electrophilic and nucleophilic attack. In 4-benzyl-5-bromo-1,3-thiazole, the nitrogen atom of the thiazole ring is expected to be a region of negative electrostatic potential, making it a likely site for protonation and interaction with electrophiles. Conversely, the regions around the hydrogen atoms of the benzyl group will exhibit positive potential.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.0 to -2.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.0 to 3.5 D | Reflects the overall polarity of the molecule |

Conformational Analysis and Molecular Geometry Optimization

The three-dimensional structure of 4-benzyl-5-bromo-1,3-thiazole is not static, owing to the rotational freedom around the single bond connecting the benzyl group to the thiazole ring. Conformational analysis is therefore essential to identify the most stable spatial arrangements of the molecule. Computational methods, particularly geometry optimization, are employed to find the energy minima corresponding to different conformers. nih.gov

The primary focus of the conformational analysis of this molecule is the torsion angle defined by the plane of the thiazole ring and the plane of the phenyl ring of the benzyl group. By systematically rotating this bond and calculating the potential energy at each step, a potential energy surface can be generated. This surface reveals the most stable conformers, which are typically staggered arrangements that minimize steric hindrance between the two ring systems.

Geometry optimization calculations, often using DFT with a suitable basis set (e.g., B3LYP/6-31G(d,p)), provide the precise bond lengths, bond angles, and dihedral angles for the most stable conformers. researchgate.net These optimized geometries are crucial for the accuracy of other computational predictions, such as vibrational frequencies and electronic properties. For 4-benzyl-5-bromo-1,3-thiazole, it is expected that the lowest energy conformation will involve a non-planar arrangement of the benzyl and thiazole rings to alleviate steric clash.

| Conformer | Dihedral Angle (Thiazole-C-C-Phenyl) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti-periplanar | ~180° | 0.00 | ~60% |

| Syn-clinal | ~60° | 1.5 - 2.5 | ~20% |

| Anti-clinal | ~120° | 1.5 - 2.5 | ~20% |

Prediction of Chemical Reactivity and Selectivity via Computational Methods

Computational chemistry offers powerful tools for predicting the chemical reactivity and selectivity of molecules. For 4-benzyl-5-bromo-1,3-thiazole, these methods can identify the most reactive sites and predict the outcome of various chemical reactions. Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical reactivity indicators. komorowski.edu.pl

Fukui functions are local reactivity descriptors that indicate the propensity of a particular atomic site in a molecule to undergo an electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net By analyzing the Fukui functions for 4-benzyl-5-bromo-1,3-thiazole, it is possible to pinpoint the atoms most susceptible to different types of reactions. For instance, the nitrogen atom is expected to be a primary site for electrophilic attack, while certain carbon atoms on the thiazole and benzyl rings may be more susceptible to nucleophilic or radical attack. The C5 position of the thiazole ring is often a primary site for electrophilic substitution in thiazoles. wikipedia.org

Other reactivity descriptors, such as local softness and the dual descriptor, can provide a more nuanced picture of the molecule's reactivity. These calculations can guide synthetic chemists in designing reactions by predicting the most likely products and helping to avoid unwanted side reactions.

| Atomic Site | f+ (for Nucleophilic Attack) | f- (for Electrophilic Attack) | Predicted Reactivity |

|---|---|---|---|

| N3 | 0.10 | 0.25 | Prone to electrophilic attack |

| C2 | 0.15 | 0.10 | Susceptible to nucleophilic attack |

| C4 | 0.08 | 0.12 | Moderate electrophilic reactivity |

| C5 | 0.12 | 0.20 | Prone to electrophilic attack |

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in a molecule, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment. nih.govbiointerfaceresearch.com

For 4-benzyl-5-bromo-1,3-thiazole, MD simulations can be used to study a variety of dynamic properties. By simulating the molecule in a solvent, such as water or an organic solvent, it is possible to understand how the solvent molecules arrange themselves around the solute and how they influence its conformational preferences. These simulations can also reveal the flexibility of the molecule by monitoring the fluctuations in bond lengths, bond angles, and dihedral angles over time.

Furthermore, MD simulations can be used to calculate vibrational spectra, which can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computational model. The analysis of the vibrational modes can provide insights into the coupling between different parts of the molecule and how energy is distributed and transferred within the system.

| Analysis | Information Gained |

|---|---|

| Root Mean Square Deviation (RMSD) | Assesses the stability of the simulation and conformational changes. |

| Root Mean Square Fluctuation (RMSF) | Identifies the flexibility of different regions of the molecule. |

| Radial Distribution Function (RDF) | Describes the arrangement of solvent molecules around the solute. |

| Vibrational Density of States | Provides information about the vibrational modes of the molecule. |

Synthetic Applications and Broader Materials Science Relevance

4-Benzyl-5-Bromo-1,3-Thiazole as a Key Synthetic Intermediate in Organic Synthesis

The utility of 4-benzyl-5-bromo-1,3-thiazole as a synthetic intermediate primarily revolves around the reactivity of the carbon-bromine bond. This bond is amenable to participation in several palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic chemistry.

Palladium-Catalyzed Cross-Coupling Reactions:

Two of the most powerful and widely used cross-coupling reactions for which 4-benzyl-5-bromo-1,3-thiazole is an ideal substrate are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govtcichemicals.com The bromo-thiazole moiety in 4-benzyl-5-bromo-1,3-thiazole can readily undergo oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. nih.gov Subsequent transmetalation with a boronic acid or ester and reductive elimination yields a new C-C bond at the C5 position of the thiazole (B1198619) ring. This method is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids. nih.gov

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.orglibretexts.org Similar to the Suzuki coupling, 4-benzyl-5-bromo-1,3-thiazole can serve as the organohalide partner. Organostannanes are stable to air and moisture, and a variety of these reagents are commercially available or can be readily synthesized. wikipedia.org This reaction is also known for its broad scope and functional group tolerance. libretexts.org

The application of these coupling reactions allows for the introduction of a wide array of substituents at the C5 position of the 4-benzyl-1,3-thiazole core, as illustrated in the following conceptual reaction schemes:

| Reaction | Reactants | Catalyst/Conditions | Product |

| Suzuki-Miyaura Coupling | 4-benzyl-5-bromo-1,3-thiazole + R-B(OH)₂ | Pd catalyst, Base | 4-benzyl-5-R-1,3-thiazole |

| Stille Coupling | 4-benzyl-5-bromo-1,3-thiazole + R-Sn(Alkyl)₃ | Pd catalyst | 4-benzyl-5-R-1,3-thiazole |

Where 'R' can represent a variety of organic groups such as aryl, heteroaryl, alkyl, or vinyl.

Integration into Complex Molecular Architectures and Scaffolds

The ability to functionalize the C5 position of 4-benzyl-5-bromo-1,3-thiazole via cross-coupling reactions opens the door to its integration into larger and more complex molecular architectures. This is particularly relevant in the field of medicinal chemistry, where the thiazole ring is a well-established pharmacophore found in numerous biologically active compounds. nih.gov

By strategically choosing the coupling partner in Suzuki or Stille reactions, chemists can append various functionalities to the thiazole core. For instance, coupling with aryl or heteroaryl boronic acids can lead to the synthesis of biaryl and hetero-biaryl structures, which are common motifs in drug candidates. The benzyl (B1604629) group at the C4 position provides a three-dimensional vector that can be further modified or can interact with biological targets.

An example of the integration of a bromo-heterocycle into a more complex structure is the synthesis of 2'-aryl-2-aryl benzothiazoles, where Suzuki coupling was used to functionalize a bromo-substituted benzothiazole, demonstrating the feasibility of such transformations on sterically hindered systems. nih.gov This highlights the potential of 4-benzyl-5-bromo-1,3-thiazole to act as a scaffold upon which molecular complexity can be built.

Potential for Applications in Advanced Materials Development (e.g., polymers, optoelectronic compounds)

The electronic properties of the thiazole ring, combined with the synthetic versatility of the bromo-substituent, make 4-benzyl-5-bromo-1,3-thiazole an attractive building block for the development of advanced materials. Thiazole and its derivatives are known to be components of organic semiconductors, which are utilized in a range of optoelectronic devices. mdpi.com

Polymers for Organic Electronics:

Conjugated polymers, which form the active layer in many organic electronic devices, are often synthesized through palladium-catalyzed cross-coupling reactions. The Stille and Suzuki reactions are workhorse methods for the synthesis of these materials. 4-Benzyl-5-bromo-1,3-thiazole could be copolymerized with a variety of di-functional monomers to create novel polymers with tailored electronic and optical properties. For example, copolymerization with a diboronic ester or a distannane derivative of an aromatic compound could lead to a donor-acceptor (D-A) type polymer, where the electron-deficient thiazole unit acts as the acceptor. Thiazole-containing polymers have been investigated for applications in polymer solar cells. rsc.org

Optoelectronic Compounds:

Small molecules based on heterocyclic systems are also of great interest for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. mdpi.com The functionalization of 4-benzyl-5-bromo-1,3-thiazole through cross-coupling reactions would allow for the synthesis of a library of new materials. By attaching different aromatic and heteroaromatic groups, the HOMO/LUMO energy levels, absorption and emission spectra, and charge transport properties of the resulting molecules could be fine-tuned. For instance, the synthesis of 2,1,3-benzothiadiazole (B189464) derivatives via Stille or Suzuki reactions has been shown to produce materials with interesting optoelectronic properties. mdpi.com A similar approach could be applied to 4-benzyl-5-bromo-1,3-thiazole to develop new luminescent materials or semiconductors.

Emerging Trends and Future Research Perspectives in 1,3 Thiazole Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The classic Hantzsch thiazole (B1198619) synthesis, while foundational, often relies on harsh conditions and generates significant waste. bepls.com Consequently, the field is rapidly moving towards greener and more sustainable synthetic protocols. nih.gov These modern approaches prioritize energy efficiency, the use of non-hazardous solvents, and simplified purification processes. bepls.comnih.gov

Key developments include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields in the synthesis of thiazole derivatives. bepls.comfigshare.com This technique provides rapid and uniform heating, often leading to cleaner reactions with fewer by-products.

Ultrasonic Irradiation (Sonochemistry): Ultrasound has emerged as an effective, environmentally friendly method for synthesizing 1,3-thiazoles. tandfonline.comresearchgate.net The acoustic cavitation generated by ultrasound waves enhances mass transfer and accelerates reaction rates, often under solvent-free conditions. tandfonline.comresearchgate.net

Green Solvents and Catalysts: There is a growing emphasis on replacing traditional volatile organic solvents with greener alternatives like water, deep eutectic solvents (DES), or polyethylene (B3416737) glycol (PEG). bepls.com Furthermore, the development of recyclable biocatalysts, such as chitosan (B1678972) hydrogels, offers a sustainable approach to catalyzing thiazole formation. mdpi.com

Multi-Component Reactions (MCRs): One-pot, multi-component reactions are being explored to construct complex thiazole derivatives with high atom economy, minimizing intermediate isolation steps and reducing solvent usage. bepls.com

These sustainable methods offer significant advantages over traditional approaches, as summarized in the table below.

| Methodology | Key Advantages | Typical Reaction Time | Common Conditions |

| Traditional (Hantzsch) | Well-established, versatile | Hours to days | Reflux in organic solvents (e.g., ethanol) |

| Microwave-Assisted | Rapid, high yields, fewer by-products | Seconds to minutes | Controlled irradiation, often solvent-free |

| Ultrasound-Assisted | Energy efficient, high yields, eco-friendly | Minutes to hours | Ultrasonic bath/probe, often solvent-free |

| Green Catalysis | Recyclable catalyst, mild conditions | Varies | Use of biocatalysts or green solvents (e.g., water) |

This table presents a generalized comparison of synthetic methodologies for 1,3-thiazole derivatives.

Exploration of Unconventional Reactivity Pathways and Activation Strategies

Future advancements in thiazole chemistry hinge on discovering novel ways to functionalize the heterocyclic core. For a molecule like 4-benzyl-5-bromo-1,3-thiazole, the focus extends beyond traditional cross-coupling at the C5-bromo position to the activation of the ostensibly less reactive C-H bonds.

Direct C-H Activation: Palladium-catalyzed direct C-H arylation has become a powerful tool for forming new carbon-carbon bonds without the need for pre-functionalized starting materials. acs.org A significant challenge and area of intense research is controlling the regioselectivity of this activation. rsc.org Depending on the choice of catalyst, ligands, and bases, it is possible to selectively functionalize the C2 or C5 positions of the thiazole ring. nih.gov This allows for a programmed, step-wise synthesis of multi-substituted thiazoles. rsc.orgnih.gov For 4-benzyl-5-bromo-1,3-thiazole, C-H activation at the C2 position would provide an orthogonal strategy for diversification, complementing the reactivity of the C5-bromo group.

Decarboxylative Cross-Coupling: An alternative strategy for introducing substituents involves the decarboxylative bromination of thiazole carboxylic acids. researchgate.netbeilstein-archives.org This method provides access to brominated thiazoles that can then participate in various cross-coupling reactions, offering a versatile entry point for structural diversification. researchgate.net

Halogen Dance Reactions: In certain poly-brominated systems, researchers have observed "halogen dance" reactions, where a bromine atom migrates from one position to another upon treatment with a strong base. researchgate.net Exploring such unconventional reactivity could unlock novel synthetic pathways to previously inaccessible substitution patterns.

Advancements in Computational Modeling for Predictive Chemical Design

In silico methods are becoming indispensable for accelerating the discovery and optimization of thiazole-based compounds. researchgate.net Computational modeling allows researchers to predict molecular properties, reaction outcomes, and biological activities, thereby guiding experimental work and reducing trial-and-error synthesis. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models are used to establish a mathematical relationship between the chemical structure of thiazole derivatives and their biological activity. nih.gov These models can predict the potency of new, unsynthesized compounds, helping to prioritize synthetic targets.

Molecular Docking: This technique simulates the interaction between a thiazole derivative and a biological target, such as a protein or enzyme active site. nih.govdntb.gov.ua By predicting binding affinities and conformations, docking helps elucidate the mechanism of action and guides the design of more potent molecules. plos.org For instance, the benzyl (B1604629) group of 4-benzyl-5-bromo-1,3-thiazole could be modeled to understand its fit within a specific protein binding pocket.

Density Functional Theory (DFT): DFT calculations are employed to investigate the electronic structure, stability, and reactivity of thiazole molecules. researchgate.netdntb.gov.ua This can help rationalize observed reaction outcomes, such as the regioselectivity of C-H activation, and predict the most favorable sites for chemical modification. nih.gov

| Computational Method | Primary Application in Thiazole Chemistry | Predicted Parameters |

| QSAR | Predicting biological activity of new derivatives | Inhibitory concentrations (IC₅₀), binding affinity |

| Molecular Docking | Simulating ligand-protein interactions | Binding energy, binding pose, key amino acid interactions |

| DFT | Analyzing electronic structure and reactivity | Electron density, orbital energies, reaction transition states |

This table outlines the application of common computational methods in the design and study of 1,3-thiazole derivatives.

Integration with Flow Chemistry and Automated Synthesis for High-Throughput Discovery

The integration of continuous flow chemistry and automated synthesis platforms represents a paradigm shift in the preparation and screening of chemical libraries. researchgate.netspringerprofessional.de These technologies offer enhanced safety, scalability, and efficiency compared to traditional batch processing, making them ideal for exploring the vast chemical space of thiazole derivatives. rsc.org

Flow Chemistry for Thiazole Synthesis: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. scribd.com This is particularly advantageous for hazardous reactions, such as those involving bromination or thermally unstable intermediates, which can be performed more safely on a small scale within the reactor. thieme-connect.com Multi-step sequences, including heterocycle formation, functionalization, and work-up, can be "telescoped" into a single continuous process, eliminating the need to isolate intermediates and significantly shortening synthesis times. scribd.comuc.pt

Automated Synthesis Platforms: The combination of flow chemistry with robotics enables the automated, high-throughput synthesis of compound libraries. researchgate.net By systematically varying the building blocks used in the synthesis of a core scaffold like 4-benzyl-1,3-thiazole, hundreds or thousands of unique derivatives can be rapidly generated. This approach accelerates the drug discovery process by providing large sets of molecules for biological screening. researchgate.netresearchgate.net The ability to rapidly create and test diverse libraries is crucial for identifying lead compounds with optimal properties. figshare.com

Q & A

Q. What are the standard synthetic routes for 4-benzyl-5-bromo-1,3-thiazole, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. A common approach involves reacting benzyl halides with thiourea derivatives under reflux in polar aprotic solvents (e.g., DMF or acetonitrile). Bromination at the 5-position is achieved using N-bromosuccinimide (NBS) under controlled temperatures (40–60°C). Optimization includes adjusting stoichiometry (1:1.2 molar ratio of thiazole precursor to NBS) and reaction time (4–6 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for confirming the structure of 4-benzyl-5-bromo-1,3-thiazole?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, thiazole protons at δ 8.1–8.3 ppm). Infrared (IR) spectroscopy confirms functional groups (C-Br stretch at ~550 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 282.98). X-ray crystallography, refined using SHELX software, resolves stereochemical ambiguities .

Q. How is the biological activity of 4-benzyl-5-bromo-1,3-thiazole initially screened in drug discovery?

- Methodological Answer : Preliminary screening involves in vitro assays against targets like cyclooxygenase-2 (COX-2) for anti-inflammatory activity. Dose-response curves (0.1–100 µM) and IC₅₀ values are calculated. In vivo models (e.g., carrageenan-induced rat paw edema) assess efficacy at 10–50 mg/kg doses. Positive controls (e.g., indomethacin) and statistical validation (ANOVA, p < 0.05) are critical .

Advanced Research Questions

Q. What strategies resolve contradictions between computational docking predictions and experimental biological activity data for 4-benzyl-5-bromo-1,3-thiazole derivatives?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Follow-up studies include:

Q. How do substituent variations at the 4-benzyl and 5-bromo positions influence structure-activity relationships (SAR) in thiazole derivatives?

- Methodological Answer : A systematic SAR study involves synthesizing analogues (e.g., 4-aryl, 5-chloro/iodo derivatives) and comparing activities. Key findings:

| Substituent | Biological Activity (COX-2 IC₅₀, µM) | LogP |

|---|---|---|

| 4-Benzyl | 12.3 ± 1.2 | 3.1 |

| 4-Phenyl | 28.7 ± 2.5 | 2.8 |

| 5-Bromo | 12.3 ± 1.2 | 3.1 |

| 5-Chloro | 18.9 ± 1.8 | 2.9 |

| Bromine enhances electron-withdrawing effects, improving target binding. Benzyl groups increase lipophilicity, enhancing membrane permeability . |

Q. What crystallographic challenges arise in determining the crystal structure of 4-benzyl-5-bromo-1,3-thiazole, and how are they addressed?

- Methodological Answer : Challenges include crystal twinning and weak diffraction. Solutions:

Q. How can conflicting data from in vitro and in vivo toxicity studies for 4-benzyl-5-bromo-1,3-thiazole be reconciled?

- Methodological Answer : In vitro cytotoxicity (e.g., HepG2 cells) may underestimate in vivo hepatotoxicity due to metabolic activation. Mitigation steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.